molecular formula C16H16N2O3S2 B2632992 METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE CAS No. 316125-32-3

METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE

Cat. No.: B2632992
CAS No.: 316125-32-3
M. Wt: 348.44
InChI Key: AILQOCXQQRLDBB-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiophene derivatives with phenylformamide and methanethiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple sulfur-containing heterocycle.

    2,3,4,5-Tetramethylthiophene: A thiophene derivative with four methyl groups.

    Phenylthiophene: A thiophene derivative with a phenyl group attached.

Uniqueness

METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of methyl, phenylformamido, and methanethiol groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-9-10(2)23-14(12(9)15(20)21-3)18-16(22)17-13(19)11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILQOCXQQRLDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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